molecular formula C11H13N3O2 B185392 4-(2-Aminobenzoyl)-2-piperazinone CAS No. 671794-74-4

4-(2-Aminobenzoyl)-2-piperazinone

Cat. No.: B185392
CAS No.: 671794-74-4
M. Wt: 219.24 g/mol
InChI Key: OHLNGCFPKOPOOS-UHFFFAOYSA-N
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Description

4-(2-Aminobenzoyl)-2-piperazinone, also known as 4-ABP, is an organic compound with a molecular formula of C11H14N2O2. It is a white, crystalline solid that is insoluble in water and soluble in organic solvents. 4-ABP is an important intermediate in the synthesis of various pharmaceuticals and has been studied extensively in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

4-(2-Aminobenzoyl)-2-piperazinone has been used extensively in scientific research, particularly in the fields of biochemistry and pharmacology. It has been used to study the structure-activity relationships of various drugs, to elucidate the mechanism of action of certain drugs, and to investigate the biochemical and physiological effects of drugs. Additionally, it has been used to synthesize various organic compounds, such as amino acids, peptides, and nucleosides.

Mechanism of Action

Target of Action

It is known that similar compounds, such as 2-aminobenzoyl derivatives, have shown antimicrobial activity . Therefore, it is plausible that 4-(2-Aminobenzoyl)-2-piperazinone might interact with microbial proteins or enzymes, disrupting their normal function.

Mode of Action

It can be inferred from related compounds that it may interact with its targets via non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions could lead to changes in the conformation or activity of the target proteins or enzymes, thereby affecting the biological processes they are involved in.

Biochemical Pathways

Related compounds such as 2-aminobenzoic acid derivatives have been implicated in the inhibition of microbial growth . This suggests that this compound might interfere with essential biochemical pathways in microbes, such as those involved in cell wall synthesis, protein synthesis, or DNA replication.

Pharmacokinetics

Similar compounds are known to exhibit significant non-linear pharmacokinetics, attributed to non-linear plasma protein binding and non-linear partitioning into liver and kidney

Result of Action

Based on the antimicrobial activity of related compounds, it can be inferred that this compound might lead to the inhibition of microbial growth . This could be due to the disruption of essential cellular processes in the microbes, leading to cell death.

Advantages and Limitations for Lab Experiments

4-(2-Aminobenzoyl)-2-piperazinone has several advantages for laboratory experiments. It is relatively easy to synthesize and its mechanism of action is well understood. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, it is also important to note that this compound is a potent inhibitor of MAO and thus should be used with caution in laboratory experiments.

Future Directions

The potential applications of 4-(2-Aminobenzoyl)-2-piperazinone are vast and there are many possible future directions for research. These include further investigation into its mechanism of action, its effects on various physiological processes, and its potential therapeutic applications. Additionally, further research could be conducted into the synthesis of this compound and its potential use as a starting material for the synthesis of other organic compounds. Finally, further research could be conducted into the potential toxicity of this compound and its effects on various organ systems.

Synthesis Methods

4-(2-Aminobenzoyl)-2-piperazinone can be synthesized by reacting 2-aminobenzoyl chloride and 2-piperazinone in the presence of an acid catalyst. The reaction proceeds in two steps: first, the 2-aminobenzoyl chloride reacts with 2-piperazinone to form the intermediate 4-aminobenzoyl-2-piperazinone; then, the intermediate undergoes a cyclization reaction to form the desired this compound. The reaction is typically carried out in an inert atmosphere and at a temperature of 80-100°C.

Biochemical Analysis

Biochemical Properties

4-(2-Aminobenzoyl)-2-piperazinone is involved in various biochemical reactions . It is a part of the chromophore or fluorophore group, which plays a crucial role in fluorescence resonance energy transfer (FRET) peptides . The compound interacts with enzymes, proteins, and other biomolecules, influencing their function and activity .

Cellular Effects

The cellular effects of this compound are diverse. It has been found to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been linked to the regulation of quorum sensing in bacteria, a communication system that coordinates gene expression according to population density .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is involved in the monooxygenation at the benzene position, followed by an NADH-dependent hydrogenation of the intermediate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a part of the 2-aminobenzoyl-CoA pathway, which is involved in the degradation of aromatic compounds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins . Specific details about its localization or accumulation are currently limited.

Subcellular Localization

It is known that certain derivatives of aminobenzoyl compounds can be directed to specific subcellular locations, such as the mitochondria .

Properties

IUPAC Name

4-(2-aminobenzoyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c12-9-4-2-1-3-8(9)11(16)14-6-5-13-10(15)7-14/h1-4H,5-7,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLNGCFPKOPOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366701
Record name 4-(2-aminobenzoyl)-2-piperazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

671794-74-4
Record name 4-(2-aminobenzoyl)-2-piperazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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